Lapatinib Derivative Activity: 3-Chloro Substitution on the Aniline Moiety Drives EGFR Inhibition
In a 2024 study evaluating novel Lapatinib derivatives, compounds featuring the 3-chloro-4-(pyridin-3-ylmethoxy)aniline structural motif (designated as a key building block in the study) demonstrated outstanding inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase [1]. The data highlight the functional advantage of this specific aniline substitution pattern within the broader 4-anilinoquinazoline inhibitor scaffold.
| Evidence Dimension | Inhibitory activity against EGFR |
|---|---|
| Target Compound Data | 97.65% - 99.03% inhibition of EGFR at 10 µM [1] |
| Comparator Or Baseline | Lapatinib (parent compound) activity was retained or improved [1] |
| Quantified Difference | Derivatives using the target compound motif showed near-complete EGFR inhibition at the tested concentration, establishing a high-activity benchmark for this chemical space. |
| Conditions | In vitro kinase inhibition assay at 10 µM concentration [1] |
Why This Matters
This confirms that the target compound's core structure is not just a synthetic intermediate but a critical pharmacophoric element capable of conferring high potency to final drug candidates, directly impacting the value of the synthetic product.
- [1] Elkamhawy, A., et al. (2024). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Dongguk University. View Source
